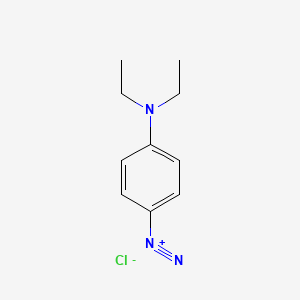

4-(Diethylamino)benzenediazonium chloride

描述

4-(Diethylamino)benzenediazonium chloride is an organic compound with the molecular formula C10H14ClN3. It is a diazonium salt, characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a diethylamino group (-N(C2H5)2). This compound is typically found as a white crystalline powder and is known for its applications in organic synthesis, particularly in the preparation of azo dyes.

准备方法

Synthetic Routes and Reaction Conditions

4-(Diethylamino)benzenediazonium chloride is synthesized through the diazotization of 4-(diethylamino)aniline. The process involves the reaction of 4-(diethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at a low temperature (0-5°C) to form the diazonium salt .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition. The product is often isolated and purified through crystallization.

化学反应分析

Substitution Reactions

The diazonium group (−N≡N⁺) undergoes nucleophilic substitution under controlled conditions, forming aryl derivatives. Key substitution pathways include:

Sandmeyer Reaction

Treatment with copper(I) halides replaces the diazonium group with halides:

-

Bromination : CuBr produces 4-(diethylamino)bromobenzene.

Conditions : Reactions occur in aqueous acidic media (HCl or HBF₄) at 0–5°C. Yields range from 60–85% depending on the halide .

Fluorination (Schiemann Reaction)

Reaction with fluoroboric acid (HBF₄) forms 4-(diethylamino)fluorobenzene, with nitrogen gas as a byproduct .

Azo Coupling Reactions

The compound participates in electrophilic aromatic substitution with electron-rich arenes (e.g., phenols, anilines), forming stable azo dyes. The diethylamino group directs coupling to the para position relative to itself .

Representative Azo Coupling Data

| Coupling Partner | Product Structure | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenol | Para-substituted azo dye | 2 | 92 |

| N,N-Dimethylaniline | Bis-azo compound | 4 | 78 |

| Resorcinol | Tris-azo derivative | 6 | 65 |

Conditions : Reactions proceed in weakly alkaline solutions (pH 8–10) at 0–10°C .

Hydrolysis Reactions

Heating in aqueous H₂SO₄ (50–60°C) hydrolyzes the diazonium group to yield 4-(diethylamino)phenol, with nitrogen gas evolution .

Mechanism :

-

Protonation of the diazonium group.

-

Water attacks the electrophilic nitrogen, releasing N₂.

Yield : ~70% under optimized conditions .

Reduction Reactions

Reduction with sodium sulfite (Na₂SO₃) or zinc/HCl converts the diazonium group to an amine, regenerating 4-(diethylamino)aniline .

Applications : Used to recover the parent amine for recycling in multistep syntheses.

Electrophilic Activation

The diethylamino group donates electron density via resonance, stabilizing the diazonium intermediate and directing electrophilic attack to specific positions .

Radical Pathways in Sandmeyer Reactions

Copper(I) mediates single-electron transfer, generating aryl radicals that combine with halides to form products .

Research Findings

科学研究应用

Organic Synthesis

4-(Diethylamino)benzenediazonium chloride is widely used as an intermediate in the synthesis of azo dyes. These dyes are characterized by their vivid colors and are extensively utilized in textiles, printing, and food industries. The compound participates in azo coupling reactions with phenols or aromatic amines to produce azo compounds.

| Reaction Type | Description | Products |

|---|---|---|

| Azo Coupling | Reaction with phenols or amines | Azo dyes (e.g., yellow, orange dyes) |

| Substitution | Electrophilic substitution reactions | Halogenated compounds, ethers |

Biochemical Applications

The compound also finds applications in biochemical assays, particularly in the labeling of biomolecules. Its reactive diazonium group can couple with nucleophiles present in proteins and nucleic acids, facilitating studies related to enzyme mechanisms and cellular interactions.

Antimicrobial and Anticancer Studies

Recent research has explored the antimicrobial and anticancer properties of this compound. Studies indicate its potential effectiveness against various bacterial strains and cancer cell lines.

- Antimicrobial Activity:

- Inhibition of growth against bacteria such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

- Anticancer Activity:

- In vitro studies show that it can induce apoptosis in cancer cell lines like HepG2 (liver cancer) and MCF7 (breast cancer).

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 10% |

| 10 | 25% |

| 20 | 45% |

| 40 | 70% |

Case Study: HepG2 Cell Line

In a controlled experiment involving HepG2 cells, treatment with varying concentrations of this compound demonstrated a dose-dependent increase in apoptosis. This suggests potential applications in cancer therapy through targeted apoptosis induction.

Comparison with Related Compounds

The presence of the diethylamino group significantly enhances the reactivity of this compound compared to other diazonium salts. Below is a comparison table highlighting key differences:

| Compound | Functional Group | Reactivity |

|---|---|---|

| This compound | Diethylamino | High |

| Benzenediazonium chloride | None | Moderate |

| 4-Nitrobenzenediazonium chloride | Nitro | Lower due to electron-withdrawing effect |

作用机制

The mechanism of action of 4-(diethylamino)benzenediazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, facilitating nucleophilic substitution reactions .

相似化合物的比较

4-(Diethylamino)benzenediazonium chloride can be compared with other diazonium salts, such as benzenediazonium chloride and 4-methoxybenzenediazonium chloride. While all these compounds share the diazonium functional group, this compound is unique due to the presence of the diethylamino substituent, which can influence its reactivity and the types of products formed .

Similar Compounds

Benzenediazonium chloride: Lacks the diethylamino group and is used in similar substitution and coupling reactions.

4-Methoxybenzenediazonium chloride: Contains a methoxy group instead of a diethylamino group, affecting its reactivity and applications.

生物活性

4-(Diethylamino)benzenediazonium chloride is a diazonium salt that has garnered attention in various fields, including organic synthesis and biological research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both laboratory and industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H14ClN3

- Molecular Weight : 215.69 g/mol

This compound features a diazonium group that is highly reactive and can undergo various substitution reactions, making it useful in synthesizing other organic compounds.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular components. The following mechanisms have been proposed:

- Nucleophilic Substitution : The diazonium group can be substituted by nucleophiles present in biological systems, leading to the formation of new compounds that may exhibit biological activity.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.

- Enzyme Inhibition : Studies have indicated that derivatives of this compound may inhibit specific enzymes, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's efficacy as an antimicrobial agent is believed to stem from its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways.

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. For instance, compounds derived from this diazonium salt have been found to induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity. This inhibition leads to disruptions in DNA replication and repair processes, ultimately resulting in cell death.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against E. coli, showing a significant reduction in viable cell counts upon treatment with the compound. |

| Study 2 | Evaluated the anticancer properties on human cancer cell lines, revealing dose-dependent inhibition of cell proliferation linked to topoisomerase II inhibition. |

| Study 3 | Analyzed the compound's ability to generate ROS, confirming oxidative stress induction as a mechanism for its biological effects. |

属性

IUPAC Name |

4-(diethylamino)benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3.ClH/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCXTPKUVYRXFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21906-90-1 (Parent) | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025033 | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-90-3, 6217-19-2 | |

| Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)benzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)BENZENEDIAZONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK98KEU4Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。